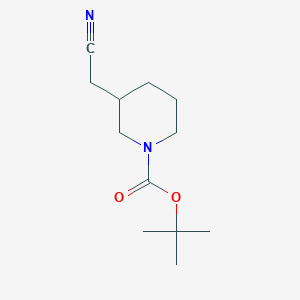

Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate is a compound that falls within the category of piperidine derivatives, which are known for their utility in the synthesis of various biologically active molecules. Piperidine structures are prevalent in a range of pharmaceuticals and are often used as intermediates in the synthesis of more complex chemical entities.

Synthesis Analysis

The synthesis of tert-butyl piperidine-1-carboxylate derivatives is a topic of interest due to their relevance in medicinal chemistry. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, has been synthesized through scalable routes, providing a platform for further selective derivatization . Similarly, the asymmetric synthesis of tert-butyl piperidine-1,3-dicarboxylate derivatives has been developed, yielding enantiomerically pure compounds that serve as intermediates for nociceptin antagonists . These methods demonstrate the versatility and importance of tert-butyl piperidine-1-carboxylate derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of tert-butyl piperidine-1-carboxylate derivatives has been elucidated using various spectroscopic techniques such as FT-IR, NMR, and MS, as well as X-ray diffraction (XRD) . Density functional theory (DFT) calculations have been employed to optimize the molecular structures and compare them with experimental data, providing insights into the electronic properties of these compounds .

Chemical Reactions Analysis

Tert-butyl piperidine-1-carboxylate derivatives participate in a variety of chemical reactions. For example, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate is an intermediate for anticancer drugs and is synthesized through reactions including nucleophilic substitution and oxidation . Another derivative, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, is synthesized through a multi-step process and is an intermediate in the synthesis of biologically active compounds like crizotinib .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are characterized by their spectroscopic signatures and crystal structures. The compounds exhibit typical bond lengths and angles for piperazine-carboxylates . Molecular electrostatic potential (MEP) and frontier molecular orbital (FMO) analyses provide further understanding of the reactivity and interaction potential of these molecules . These properties are crucial for the development of new drugs and materials based on tert-butyl piperidine-1-carboxylate derivatives.

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h10H,4-6,8-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWAQULYYWNUYFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634978 |

Source

|

| Record name | tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate | |

CAS RN |

948015-72-3 |

Source

|

| Record name | tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Benzyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1290332.png)

![[2,4'-Bipyridine]-5-carboxylic acid](/img/structure/B1290336.png)

amino}acetic acid](/img/structure/B1290363.png)